![molecular formula C19H16Cl2N2O5S B2760432 (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-39-1](/img/structure/B2760432.png)
(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H16Cl2N2O5S and its molecular weight is 455.31. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Biodegradation : Research has focused on biological decomposition of 2,4-D to remove it from the environment. Bacteria play a significant role in 2,4-D degradation, but white-rot fungi (basidiomycetes) have also been studied as effective agents for its bioconversion .
- Environmental Concerns : Pesticides like 2,4-D can accumulate in soil and water, posing risks to non-target organisms and human health. Efforts to mitigate these environmental consequences are crucial .
- Auxin-Like Properties : The compound’s structural similarity to 2,4-D suggests potential auxin-like effects. Auxins, including 2,4-D, play a pivotal role in triggering the embryogenic pathway of somatic cells in both dicots and monocots .
Herbicide Degradation and Environmental Impact
Plant Growth Regulation and Tissue Culture
properties
IUPAC Name |
methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O5S/c1-26-12-4-5-14-16(8-12)29-19(23(14)9-18(25)27-2)22-17(24)10-28-15-6-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIDNWYJNFOYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate |
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